molecular formula C18H14N2O6S2 B2576659 (Z)-3-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 612804-02-1

(Z)-3-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2576659
CAS No.: 612804-02-1
M. Wt: 418.44
InChI Key: WEGNOMAYESZSQM-DHDCSXOGSA-N
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Description

(Z)-3-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetically designed thiazolidinedione derivative recognized for its potent biological activity as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. This compound features a (Z)-configured benzylidene-thiazolidinedione core, a structural motif known for high-affinity binding to the PPARγ ligand-binding domain. Its primary research value lies in its application as a tool compound for investigating PPARγ-mediated processes in metabolic diseases and oncology. Studies indicate that this class of compounds can function as partial agonists or antagonists of PPARγ, inducing a unique conformational change that promotes transrepression of pro-inflammatory genes without triggering full adipogenic differentiation. This mechanism is of significant interest for dissecting the role of PPARγ in cancer cell proliferation, apoptosis, and differentiation, particularly in liposarcoma and colon cancer models. Furthermore, its structure incorporates a nitroaryl group, which can be leveraged in the development of targeted therapeutic agents or as a probe for studying drug-target interactions. Researchers utilize this compound to explore novel therapeutic strategies that uncouple the beneficial insulin-sensitizing effects of PPARγ activation from its adverse effects, thereby advancing the field of nuclear receptor pharmacology.

Properties

IUPAC Name

3-[(5Z)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S2/c1-10-2-4-12(13(8-10)20(24)25)14-5-3-11(26-14)9-15-17(23)19(18(27)28-15)7-6-16(21)22/h2-5,8-9H,6-7H2,1H3,(H,21,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNOMAYESZSQM-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure

The compound features a thioxothiazolidin core, a furan ring, and a carboxylic acid group, which are pivotal for its biological activity. Its molecular formula is C₁₈H₁₅N₃O₄S₂, with a molecular weight of approximately 373.46 g/mol. The presence of nitro and methyl groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of (Z)-3-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid against various bacterial strains. It has shown significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin in several assays .

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through caspase-dependent pathways . The IC50 values for these cell lines were found to be 6.8 µM and 8.4 µM, respectively.

Cell Line IC50 (µM) Mechanism
MCF-76.8Apoptosis via caspase activation
A5498.4Apoptosis via caspase activation

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed using various in vitro models. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated its superior activity compared to conventional antibiotics, making it a promising candidate for development into new antimicrobial agents .
  • Antitumor Mechanism : Research on the mechanism of action revealed that the compound not only inhibits cell proliferation but also affects cell cycle progression, leading to G1 phase arrest in cancer cells .

Chemical Reactions Analysis

Thioxothiazolidinone Core

  • The thioxothiazolidinone ring (4-oxo-2-thioxo group) is a key reactive site. The sulfur atom at position 2 is nucleophilic and participates in redox reactions. For example:

    • Oxidation : The thione (-C=S) group can oxidize to sulfonic acid derivatives under strong oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid).

    • Alkylation : The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives .

Furan and Benzylidene Moieties

  • The furan ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the α-positions. The electron-withdrawing nitro group on the benzylidene substituent directs electrophiles to the para position relative to itself.

  • The exocyclic double bond (C=C) in the benzylidene group is susceptible to photochemical isomerization (Z → E) under UV light .

Carboxylic Acid Group

  • The terminal propanoic acid group (-COOH) exhibits typical carboxylic acid reactivity:

    • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

    • Amide Formation : Reacts with amines (e.g., benzylamine) via carbodiimide coupling (e.g., EDC/HOBt) .

Reaction Type Conditions Product Yield Reference
EsterificationH<sub>2</sub>SO<sub>4</sub>, MeOH, refluxMethyl ester derivative78%
AmidationEDC, HOBt, DMF, RTN-Benzylamide analog65%

Nitro Group Reduction

  • The 4-methyl-2-nitrophenyl substituent can be reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or SnCl<sub>2</sub>/HCl:

    • Product : Corresponding amino derivative (Z)-3-(5-((5-(4-methyl-2-aminophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid .

Thione Oxidation

  • The thioxo group (-C=S) oxidizes to a sulfonyl group (-SO<sub>2</sub>) with KMnO<sub>4</sub> in acidic media, forming a sulfone derivative .

Diels-Alder Reactivity

  • The furan moiety acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Thiazolidinone Ring Opening

  • Under basic conditions (e.g., NaOH), the thiazolidinone ring undergoes hydrolysis to yield a thiol and a β-ketoamide intermediate .

Enzyme Inhibition

  • Analogous rhodanine derivatives (e.g., KYA1797K) inhibit phosphatases (e.g., PRL-3) and glycolysis enzymes (e.g., G6PD) via covalent interactions with catalytic cysteine residues .

  • Key Structural Determinants :

    • The nitro group enhances binding to hydrophobic enzyme pockets.

    • The thioxo group participates in disulfide bond formation with target proteins .

Target Enzyme IC<sub>50</sub> (µM) Mechanism Reference
PRL-30.9–15.2Competitive inhibition at active site
G6PD6.54Binding to NADP<sup>+</sup> cofactor pocket

Photochemical and Thermal Stability

  • The compound exhibits limited stability under UV light due to benzylidene double-bond isomerization.

  • Thermal degradation occurs above 200°C, producing furan derivatives and sulfur oxides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural differences among analogs lie in the substituents on the aryl ring (e.g., nitro group position, methyl group presence) and the carboxylic acid side chain (e.g., hexanoic, phenylpropanoic, or methylbutanoic acid). For example:

  • Les-3331: Contains a 4-nitrophenyl group and a 3-methylbutanoic acid side chain .
  • Compound 2i: Features a hexanoic acid chain and a 4-nitrophenyl group .
  • Target Compound : Differs via a 4-methyl-2-nitrophenyl substituent, introducing steric and electronic modifications compared to 4-nitrophenyl analogs.

Physicochemical Properties

Compound Yield (%) Melting Point (°C) LCMS (ESI) m/z
Les-3331 64 240–242 426.9/428.9
Compound 2i 75 >220 441.0/443.1
Compound 2j 70 >220 324.9/326.9
Compound 2k 68 220–222 442.8/444.7

The target compound’s 4-methyl-2-nitrophenyl group may lower solubility compared to 4-nitrophenyl analogs due to increased hydrophobicity.

Spectroscopic Data

  • NMR Trends :
    • Les-3331 : δ 13.28 ppm (COOH proton), aromatic protons at δ 8.04–8.32 ppm .
    • Compound 2i : Aromatic protons resonate similarly (δ ~8.0 ppm), with carboxyl protons around δ 12–13 ppm .
    • The target compound’s methyl group (δ ~2.5 ppm for CH3) and nitro group ortho to methyl would likely shift aromatic proton signals upfield due to steric hindrance.

Research Findings and Methodologies

  • Synthesis: Most analogs are synthesized via condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with thiazolidinone precursors in acetic acid/sodium acetate, followed by recrystallization (e.g., DMF-ethanol for Les-3331) .
  • Crystallography: Single-crystal X-ray data for Les-3331 (CCDC-2129659) confirm a planar thiazolidinone-furan system, critical for binding to biological targets .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (Z)-configured thiazolidinone derivatives like this compound?

The compound is synthesized via Knoevenagel condensation , typically involving refluxing a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and an aldehyde/ketone in a DMF-acetic acid or DMF-ethanol solvent system. Reaction times range from 2–3 hours under reflux, followed by recrystallization for purification . For example, the synthesis of structurally similar thiazolidinones uses sodium acetate as a base and acetic acid as a proton donor to facilitate cyclization and stabilize the Z-configuration .

Q. How can researchers confirm the Z-configuration of the methylene group in the thiazolidinone core?

The Z-configuration is confirmed using 1H NMR spectroscopy . The vinyl proton (CH=) adjacent to the thiazolidinone ring typically appears as a singlet or doublet in the range of δ 7.56–8.32 ppm, with coupling constants (J) < 10 Hz, indicating minimal trans-vicinal coupling. For example, in compound 13g (a structural analog), the =C-H proton resonates at δ 7.56 ppm as a singlet . X-ray crystallography (e.g., CCDC-2129659) provides definitive confirmation by revealing spatial arrangements of substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Peaks at 1700–1713 cm⁻¹ (C=O stretch), 1601–1610 cm⁻¹ (C=N), and 1230–1247 cm⁻¹ (C=S) .
  • 1H/13C NMR : Aromatic protons (δ 7.13–8.40 ppm), methylene/methine protons (δ 2.09–5.86 ppm), and carboxylic acid protons (δ 13.28 ppm as a broad singlet) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 479.2 [M-H]⁻) and isotopic patterns (e.g., chlorine in Les-3331: m/z 426.9/428.9 [M+H]+) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with bulky arylidene substituents?

Yield optimization requires solvent and catalyst screening . For example, microwave-assisted synthesis (e.g., 68% yield for 13f) outperforms conventional heating (48% for 13c) by reducing reaction time and side-product formation . Polar aprotic solvents like DMF enhance solubility of aromatic intermediates, while sodium acetate acts as a dual base and dehydrating agent .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Q. How does the stereochemistry of the propanoic acid side chain influence pharmacological activity?

The (S)-configuration at the chiral center (e.g., δ 5.86 ppm in 13g) enhances target binding via hydrogen bonding with enzymes like DNA gyrase. Racemic mixtures show reduced activity, as seen in analogs with unoptimized stereochemistry .

Methodological Challenges and Solutions

Q. What experimental precautions are critical for avoiding hydrolysis of the thioxothiazolidinone ring?

  • Use anhydrous solvents (e.g., dried DMF) and inert atmospheres (N2/Ar) during synthesis.
  • Avoid prolonged heating above 80°C, which promotes ring-opening.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) to terminate reactions at 70–80% completion .

Q. How can researchers validate the purity of the compound for in vitro assays?

  • HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm; purity >95% is required for reliable bioactivity data.
  • Elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) ensures no residual solvents or salts .

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